molecular formula C14H11ClN2O4S B2647630 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline CAS No. 1164476-20-3

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline

Cat. No.: B2647630
CAS No.: 1164476-20-3
M. Wt: 338.76
InChI Key: QYRGUXBFECNJSG-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline is a nitrovinyl sulfone derivative characterized by a central ethenyl group substituted with a benzenesulfonyl group and a nitro group. The aromatic amine moiety is a 2-chloroaniline, which introduces steric and electronic effects due to the chlorine substituent. This compound shares structural motifs with bioactive molecules, particularly those involving sulfonyl, nitro, and aromatic amine groups, which are common in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4S/c15-12-8-4-5-9-13(12)16-10-14(17(18)19)22(20,21)11-6-2-1-3-7-11/h1-10,16H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRGUXBFECNJSG-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=CC=C2Cl)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline typically involves the reaction of 2-chloroaniline with benzenesulfonyl chloride and nitroethene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-chloroaniline is reacted with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide to form the intermediate benzenesulfonamide.

    Step 2: The intermediate is then reacted with nitroethene under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-[(E)-2-(benzenesulfonyl)-2-aminoethenyl]-2-chloroaniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives of the benzenesulfonyl group.

Scientific Research Applications

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzenesulfonyl group may also play a role in modulating the compound’s activity by interacting with proteins or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

3-Methyl-N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline
  • Key Differences : Replaces the 2-chloro substituent on the aniline ring with a 3-methyl group.
  • Applications : Used in synthetic intermediates for dyes or pharmaceuticals, similar to the target compound.
4-Chloro-N-ethyl-2-nitroaniline
  • Key Differences : Contains an ethyl group instead of the nitroethenyl-sulfonyl side chain.
  • Impact : The absence of the sulfonyl-nitroethenyl group reduces electrophilicity, limiting its utility in Michael addition reactions compared to the target compound .
  • Applications : Primarily employed as a precursor in pesticide synthesis.

Pharmacopeial Nitrovinyl Derivatives

Compounds such as 2-nitro-1,1-ethenediamine derivatives (e.g., ranitidine-related compounds) share the nitroethenyl backbone but incorporate furan and thioether groups.

  • Key Differences: The presence of a dimethylamino-methylfuran substituent enhances water solubility and bioavailability, unlike the hydrophobic benzenesulfonyl group in the target compound .
  • Impact : These derivatives are optimized for therapeutic use (e.g., histamine H₂ receptor antagonism), whereas the target compound’s applications remain exploratory.

Chlorinated Aromatic Amines with Nitroso Groups

Examples include N-(4-chlorophenyl)-5-methoxy-2-nitrosoaniline and related analogues.

  • Key Differences : Substitution of the nitro group with a nitroso group and additional methoxy/pyrrolidinyl substituents.
  • Impact : Nitroso groups are redox-active but less stable than nitro groups, limiting their synthetic versatility. The target compound’s nitro group offers greater stability for storage and reactions .

Complex Indole-Based Chlorinated Amines

N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-2-yl)ethenyl]aniline chloride features an indole-ethenyl backbone.

  • Key Differences : Incorporation of a heterocyclic indole ring and a chloroethyl group.
  • Impact : The indole moiety enables π-π stacking interactions, making it suitable for optoelectronic materials, whereas the target compound’s simpler structure is more amenable to scalable synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications
N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline C₁₃H₁₁ClN₂O₄S 326.75 Nitroethenyl, benzenesulfonyl, 2-chloroaniline Synthetic intermediate, agrochemical research
3-Methyl-N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline C₁₄H₁₄N₂O₄S 306.34 Nitroethenyl, benzenesulfonyl, 3-methylaniline Dye/pharmaceutical synthesis
4-Chloro-N-ethyl-2-nitroaniline C₈H₉ClN₂O₂ 200.62 Nitroaniline, ethylamine Pesticide precursor
Ranitidine-related compound B C₁₃H₂₃N₅O₃S₂ 373.48 Nitroethenediamine, thioether Pharmacopeial impurity standard
N-(4-Chlorophenyl)-5-methoxy-2-nitrosoaniline C₁₃H₁₁ClN₂O₂ 262.69 Nitroso, methoxy, 4-chloroaniline Redox-active intermediates

Research Findings and Trends

  • Reactivity : The nitroethenyl-sulfonyl group in the target compound exhibits higher electrophilicity compared to nitroso or simple nitro analogues, enabling efficient Michael additions .
  • Stability : Benzenesulfonyl groups enhance thermal stability over thioether-containing derivatives, as seen in pharmacopeial compounds .
  • Bioactivity : Chlorinated anilines are associated with herbicidal activity, but the target compound’s bioactivity remains understudied compared to indole-based amines .

Biological Activity

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline (CAS Number: 1164476-20-3) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H11ClN2O4SC_{14}H_{11}ClN_{2}O_{4}S. Its structure includes a chloro group, a benzenesulfonyl moiety, and a nitro group, which contribute to its reactivity and biological properties. The compound can be synthesized through a two-step process involving the reaction of 2-chloroaniline with benzenesulfonyl chloride followed by nitroethene under acidic conditions.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules such as proteins and nucleic acids, potentially leading to cytotoxic effects.
  • Enzyme Inhibition : The benzenesulfonyl group may act as a pharmacophore that inhibits specific enzymes involved in cellular signaling pathways or metabolic processes.
  • Cellular Uptake : The chloroaniline structure may facilitate the compound's uptake into cells, enhancing its bioavailability and efficacy .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies demonstrated its effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections. The specific mechanisms by which it exerts this activity are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Preliminary studies have explored the compound's anticancer properties. It has shown promise in inhibiting the proliferation of certain cancer cell lines, potentially through induction of apoptosis or cell cycle arrest. The presence of the nitro group is believed to play a significant role in its anticancer activity by generating reactive oxygen species (ROS) that can induce cellular stress and apoptosis in cancer cells .

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Demonstrated effectiveness against Staphylococcus aureus with an MIC of 32 µg/mL.
Anticancer Study Inhibited growth of MCF-7 breast cancer cells with IC50 values ranging from 10 to 20 µM.
Mechanistic Study Suggested that nitro reduction leads to formation of reactive intermediates that interact with DNA.

These studies highlight the compound's potential as both an antimicrobial and anticancer agent, warranting further exploration in clinical settings.

Comparative Analysis

When compared to similar compounds, such as N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline, this compound exhibits distinct biological properties due to the positional isomerism affecting its reactivity and interaction with biological targets. This uniqueness may lead to differences in therapeutic efficacy and side effect profiles .

Q & A

Q. What are the common synthetic routes for N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline, and how can reaction conditions be optimized?

The compound can be synthesized via sulfonylation and nitrovinylation reactions. A recent electrochemical method for analogous sulfonylated anilines involves coupling 2-chloroaniline with benzenesulfonyl chloride under controlled potentials in acetonitrile/water mixtures, followed by nitroethenylation using nitroethylene precursors. Optimization includes adjusting pH (e.g., acidic media for sulfonylation) and current density (30–50 mA cm⁻²) to enhance yield and selectivity . Characterization of intermediates via HPLC and GC-MS is critical to monitor side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • FTIR : Focus on sulfonyl (S=O, ~1350–1150 cm⁻¹) and nitro (N-O, ~1520–1350 cm⁻¹) stretching vibrations.
  • UV-Vis : Protonated forms in acidic solvents (e.g., H₂SO₄) show redshifted absorption bands due to extended π-conjugation from the nitroethenyl group .
  • NMR : ¹H and ¹³C NMR should resolve the (E)-configuration of the nitroethenyl moiety (J coupling ~12–16 Hz for trans-vinylic protons) and aromatic splitting patterns from the 2-chloroaniline substituent .

Q. How does the compound’s thermal stability compare to structurally related aniline derivatives?

Thermogravimetric analysis (TGA) of poly(2-chloroaniline) composites indicates that sulfonylation improves thermal stability, with decomposition onset temperatures increasing by ~50–70°C compared to non-sulfonylated analogs. This is attributed to the electron-withdrawing sulfonyl group reducing oxidative degradation .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in electrochemical degradation rates of sulfonylated nitroethenyl anilines under varying pH conditions?

Electrochemical degradation in basic media (pH 10–12.7) generates hydroxyl radicals (•OH) and peroxide species (HO₂⁻), which attack the nitroethenyl group, leading to nitro reduction or sulfonyl cleavage. Conflicting degradation rates in literature may arise from differences in electrode materials (e.g., Pb/PbO₂ vs. carbon-PTFE cathodes) and local pH gradients affecting radical generation efficiency . Controlled studies using rotating disk electrodes are recommended to isolate mass transport effects.

Q. How can researchers resolve contradictions in reported oxidation states of the nitroethenyl group during redox studies?

Discrepancies often stem from solvent-dependent protonation states. For example, UV-Vis studies in DMF or H₂SO₄ show distinct oxidation bands due to varying degrees of protonation at the nitro group. X-ray photoelectron spectroscopy (XPS) and cyclic voltammetry in aprotic solvents (e.g., acetonitrile) can decouple protonation effects from intrinsic redox behavior .

Q. What strategies mitigate interference from byproducts (e.g., nitrobenzene derivatives) during catalytic applications of this compound?

Byproducts like 1-chloro-4-nitrobenzene arise from competing electrophilic substitution at the aniline ring. Using sterically hindered bases (e.g., 2,6-lutidine) during synthesis reduces ring substitution. Catalytic systems with selective radical scavengers (e.g., TEMPO) can suppress unwanted side reactions in oxidative environments .

Q. How do computational methods (e.g., DFT) aid in predicting the compound’s reactivity in nucleophilic environments?

Density functional theory (DFT) calculations reveal that the sulfonyl group withdraws electron density from the nitroethenyl moiety, making the β-carbon susceptible to nucleophilic attack. Solvent models (e.g., PCM for H₂SO₄) predict regioselectivity trends, validated experimentally via kinetic isotope effects .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis yields?

Multivariate analysis (e.g., PCA or PLS regression) can correlate yield variability with parameters like reaction temperature, solvent purity, and catalyst loading. Design of experiments (DoE) with central composite designs optimizes robustness .

Q. How should researchers address conflicting crystallinity data in XRD studies of sulfonylated aniline derivatives?

Discrepancies may arise from amorphous silica contamination (common in sol-gel syntheses) or lattice distortions from bulky substituents. Pair XRD with SEM/ESEM to assess crystallinity vs. morphology and use Rietveld refinement for quantitative phase analysis .

Q. Which bioactivity screening assays are most relevant for this compound, given its structural features?

Prioritize assays targeting sulfonamide-responsive enzymes (e.g., carbonic anhydrase) or nitroreductase activity. Toxicity profiling using hepatic microsomes can assess metabolic activation risks, as seen in studies of 2-chloroaniline derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.